2-(4-Cyclohexyl-1-piperazinyl)benzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

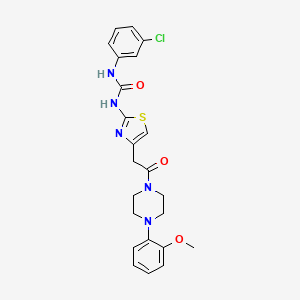

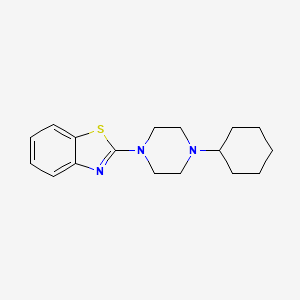

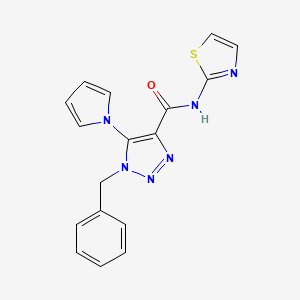

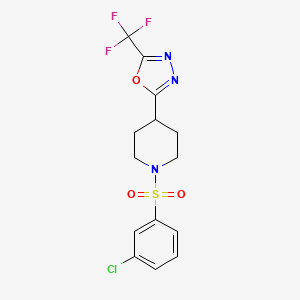

“2-(4-Cyclohexyl-1-piperazinyl)benzothiazole” is a chemical compound that contains a benzothiazole ring fused with a piperazine ring . The benzothiazole part of the molecule consists of a 5-membered 1,3-thiazole ring fused to a benzene ring .

Synthesis Analysis

The synthesis of a series of substituted 2-(piperazin-1-yl)benzothiazole/benzoxazole coupled with 1,3,4-oxadiazole-2-thiol pharmacophore is described using a three carbon spacer . The structures of the compounds were confirmed by NMR and mass spectral data .Molecular Structure Analysis

The molecular structure of “2-(4-Cyclohexyl-1-piperazinyl)benzothiazole” is based on structures generated from information available in ECHA’s databases. If generated, an InChI string will also be generated and made available for searching.Chemical Reactions Analysis

In the context of chemical reactions, the Suzuki–Miyaura (SM) coupling reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . This review analyses the seven main classes of boron reagent that have been developed .Scientific Research Applications

Anticancer Applications

- Synthesis of Piperazinyl Benzothiazole Derivatives as Anticancer Agents : A series of substituted 2-(piperazin-1-yl)benzothiazole derivatives coupled with 1,3,4-oxadiazole-2-thiol were synthesized and evaluated for cytotoxicity against various human cancer cell lines. Compounds showed notable cytotoxic activity, with certain derivatives displaying significant effectiveness against skin (A431), breast (MCF-7), and lung (A549) cancer cell lines (Murty et al., 2013).

- Benzothiazole-Piperazine-Triazole Hybrids as Anticancer Agents : Novel 1,2,3-triazole based benzothiazole-piperazine conjugates were designed, synthesized, and their antiproliferative activity was assessed against selected human cancer cell lines. Many of these compounds demonstrated moderate to potent activity, indicating their potential as anticancer agents (Aouad et al., 2018).

Antimicrobial Applications

- Antimicrobial Activity of Pyridine Derivatives : Pyridine derivatives incorporating 2-hydroxyethyl piperazine and 2,3-dichloropiperazine showed variable and modest antimicrobial activity against investigated bacterial and fungal strains (Patel, Agravat & Shaikh, 2011).

- Catalytic N-formylation for Antimicrobial Agents : Piperazine-based 2-benzothiazolylimino-4-thiazolidinones were prepared, showing promising antimicrobial activity with minimum inhibitory concentrations in the range of 4–8 µg/mL against bacteria and fungi (Patel & Park, 2015).

Synthesis and Biological Evaluation

- Isoxazolines Linked to 2-Benzoisothiazoles as Apoptotic Agents : A new class of isoxazolines linked via piperazine to 2-benzoisothiazoles was synthesized. These compounds exhibited cytotoxic and antineoplastic activities, suggesting their potential as novel anticancer agents (Byrappa et al., 2017).

- Novel Antitumor Agents via Benzothiazole Derivatives : Research on benzothiazole derivatives highlighted their promise as antitumor agents, exploring structural modifications for enhanced solubility and potency. Preliminary evaluations showed that these derivatives induce cytosolic vacuolization in cancer cells at low concentrations (Xiang et al., 2012).

Mechanism of Action

properties

IUPAC Name |

2-(4-cyclohexylpiperazin-1-yl)-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3S/c1-2-6-14(7-3-1)19-10-12-20(13-11-19)17-18-15-8-4-5-9-16(15)21-17/h4-5,8-9,14H,1-3,6-7,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWKFSULGYOHOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCN(CC2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Cyclohexyl-1-piperazinyl)benzothiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2642446.png)

![N-[4-(2-{4-[(cyclopropylcarbonyl)amino]phenyl}ethynyl)phenyl]cyclopropanecarboxamide](/img/structure/B2642453.png)

![N-(4-Fluorophenyl)-2-({9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2642455.png)

![4-fluoro-N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B2642459.png)

![N-{4-[(6-chloro-5-nitro-4-pyrimidinyl)oxy]phenyl}acetamide](/img/structure/B2642461.png)